5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-8-10-5-7(9(12)13)11(6)8/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCMKOSSQZWTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazopyridine core .
Another approach involves multicomponent reactions, where 2-aminopyridine, aldehydes, and isocyanides are reacted together in the presence of a catalyst. This method offers the advantage of generating the desired product in a single step with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes such as oxidative coupling and tandem reactions. These methods are preferred due to their high yield and cost-effectiveness. The use of transition metal catalysts, such as palladium or copper, is common in these industrial processes .
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Key Reactions
The compound undergoes several important chemical reactions, including:
- Oxidation : The carboxylic acid group can be oxidized to form more complex derivatives.
- Reduction : It can be reduced to yield various functional groups.
- Substitution : The nitrogen atoms in the pyridine ring allow for substitution reactions that can modify its biological activity.
Pharmaceutical Development
5-MI and its derivatives are being investigated for their potential as therapeutic agents. Notably, they show promise in treating infections and neurodegenerative diseases. Research indicates that compounds derived from 5-MI exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Case Study: Anti-TB Activity
Recent studies have highlighted the efficacy of 5-MI analogues against Mycobacterium tuberculosis. For instance, compounds synthesized from 5-MI demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the H37Rv strain .
Biochemical Research
In biochemical studies, 5-MI is utilized to explore enzyme inhibition and receptor binding mechanisms. Its ability to interact with specific molecular targets allows researchers to investigate pathways related to disease mechanisms .
Example: Enzyme Interaction
Research has shown that 5-MI can modulate enzyme activities, which may lead to insights into metabolic pathways involved in cancer progression .
Material Science
The incorporation of 5-MI into polymer formulations has been studied for enhancing material properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for industrial use.
Agricultural Chemistry
There is ongoing research into the potential use of 5-MI derivatives as agrochemicals, including herbicides and fungicides, aimed at improving crop yields .
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the function of essential enzymes in bacterial cells, leading to cell death. The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Key Observations :
- The position of the carboxylic acid group significantly impacts melting points. For example, the 6-carboxylic acid isomer (250°C) has a higher decomposition temperature than the 3-carboxylic acid analogue (196–197°C), likely due to enhanced intermolecular hydrogen bonding .
- Electron-withdrawing groups (e.g., Cl at 6-position) reduce basicity and increase acidity compared to electron-donating groups (e.g., 5-OCH₃) .
Halogenation Reactions
- This compound derivatives react with N-chlorosuccinimide (NCS) in ethyl acetate or THF to yield 5-(chloromethyl) products, while acetic acid promotes 2-oxo derivative formation. This solvent-dependent reactivity is attributed to intermediate 3-halogenoimidazo[1,2-a]pyridinium species .
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives exhibit distinct reactivity; for example, refluxing with hydrazine yields hydrazides rather than halogenated products .
Decarboxylative Cross-Coupling
- The 3-carboxylic acid group in imidazo[1,2-a]pyridines facilitates Pd-catalyzed decarboxylative cross-coupling with aryl halides. For example, this compound reacts with chlorobenzene under optimized conditions (Pd(OAc)₂, K₂CO₃) to form biaryl products, a reaction less efficient in 6-carboxylic acid analogues due to steric hindrance .
Biological Activity
5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (5-MIPCA) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of 5-MIPCA
5-MIPCA belongs to the imidazopyridine family, characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of 5-MIPCA is primarily attributed to its ability to inhibit specific enzymes and pathways in microbial and cancer cells. For example, it has been noted for its antimicrobial properties by inhibiting essential enzymes in bacterial cells, which disrupts their normal functions and leads to cell death.
Antimicrobial Activity
Research indicates that 5-MIPCA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB). The minimum inhibitory concentration (MIC) values for some analogs have been reported as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain .
Cytotoxicity Studies
Cytotoxicity assays have been conducted using human cervical carcinoma HeLa cells to evaluate the effectiveness of 5-MIPCA derivatives. The half-maximal inhibitory concentration (IC50) values were determined through exposure to different concentrations of the compounds. Notably, several derivatives displayed high cytotoxicity with IC50 values below 150 μM, while others showed negligible effects .
Table 1: Cytotoxic Activity of 5-MIPCA Derivatives
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Compound 1a | <150 | Highly Cytotoxic |
| Compound 1d | <150 | Highly Cytotoxic |
| Compound 1l | >735 | Negligible Effect |
| Other Derivatives | 386-735 | Moderate Cytotoxicity |
Study on Inhibition of Prenylation
A study focused on the inhibition of Rab geranylgeranylation in HeLa cells revealed that certain analogs of imidazo[1,2-a]pyridine derivatives significantly disrupted prenylation processes. This disruption is crucial as it affects cell signaling pathways related to cell growth and survival .
Anti-Tuberculosis Activity
In a preclinical model involving BALB/c mice infected with Mtb H37Rv, treatment with Q203 (an imidazopyridine amide related to 5-MIPCA) resulted in a substantial reduction of bacterial load by 90% or more after four weeks of treatment at varying doses. This indicates the potential therapeutic application of compounds derived from this class .
Q & A
Q. What are the standard synthetic routes for 5-methylimidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation reactions. A typical method involves reacting 6-methylpyridin-2-amine with a β-keto ester derivative (e.g., 3-bromo-2-oxo-propionic acid ethyl ester) in ethanol under reflux for 6 hours, followed by pH adjustment to 8 using KHCO₃ to precipitate the product . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.5 amine-to-ester ratio) and controlled evaporation rates during crystallization (e.g., slow room-temperature evaporation over 10 days for X-ray-quality crystals) . Alternative routes may employ microwave-assisted synthesis to reduce reaction times, as seen in analogous imidazo[1,2-a]pyridine derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks. For example, aromatic protons in the imidazo[1,2-a]pyridine core typically resonate between δ 7.0–8.5 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch near 1720–1730 cm⁻¹) .
- X-ray Crystallography : Resolves planar ring systems (e.g., six-membered pyridine and five-membered imidazole rings with dihedral angles <2°) and hydrogen-bonding networks (e.g., C–H⋯O/N interactions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in large-scale synthesis?
- Inert Atmospheres : Use nitrogen/argon to prevent oxidation of sensitive intermediates, particularly during amidation or esterification steps .
- Catalyst Screening : Palladium on carbon or trifluoroacetic acid (TFA) can enhance cyclization efficiency in analogous syntheses .
- Purification Strategies : Combine column chromatography (silica gel, ethyl acetate/hexane eluent) with recrystallization (e.g., ethyl acetate/water mixtures) to remove byproducts like unreacted amines or ester intermediates .
Q. What structural features underpin its biological activity, and how can structure-activity relationships (SAR) be explored?
- Core Modifications : The 5-methyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid moiety allows for salt formation or conjugation with pharmacophores .
- SAR Studies : Synthesize derivatives with varied substituents (e.g., halogenation at position 6 or alkylation at position 2) and assay for target binding (e.g., FXa or HIF-1α inhibition) . Computational modeling (docking studies) can predict interactions with enzymatic active sites .
Q. How can analytical methods resolve discrepancies in spectral data or crystallographic results?
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .
- Temperature-Dependent XRD : Address thermal motion artifacts in crystallographic data by collecting datasets at multiple temperatures (e.g., 100 K vs. 298 K) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 163.06 for C₈H₆N₂O₂) to rule out impurities .
Q. What role does this compound play in developing PROTACs or enzyme inhibitors?
- PROTAC Linkers : The carboxylic acid group enables covalent attachment to E3 ligase ligands (e.g., thalidomide analogs), while the heterocyclic core interacts with target proteins (e.g., kinases) .
- Enzyme Inhibition : Its planar structure mimics purine bases, allowing competitive binding to ATP pockets in FXa or HIF-1α, as demonstrated in biochemical assays (IC₅₀ values in µM range) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
